Sodium Diethyldithiocarbamate-d10
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Overview
Description
Sodium Diethyldithiocarbamate-d10 is a stable isotope-labeled compound, often used in scientific research for its unique properties. It is a derivative of Sodium Diethyldithiocarbamate, which is known for its applications in various fields such as biochemistry, pharmacology, and industrial processes. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in tracing and analytical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction can be represented as follows:
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction is typically carried out under alkaline conditions to ensure the formation of the desired dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is often crystallized from water as the trihydrate form, which is then dried to obtain the anhydrous salt .
Chemical Reactions Analysis
Types of Reactions: Sodium Diethyldithiocarbamate-d10 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound leads to the formation of disulfides, such as thiuram disulfide.
2NaS2CN(C2H5)2+I2→(S2CN(C2H5)2)2+2NaI
Substitution: The compound can undergo nucleophilic substitution reactions, where it reacts with alkyl halides to form alkylated products.
2NaS2CN(C2H5)2+CH2Cl2→CH2(S2CN(C2H5)2)2+2NaCl
Common Reagents and Conditions: Common reagents used in these reactions include iodine for oxidation and alkyl halides for substitution. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products: The major products formed from these reactions include disulfides and alkylated dithiocarbamates, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Sodium Diethyldithiocarbamate-d10 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sodium Diethyldithiocarbamate-d10 involves its ability to chelate metal ions, particularly copper and iron. This chelation disrupts metal-dependent enzymatic processes, leading to various biological effects. For example, it inhibits superoxide dismutase by binding to the copper ion in the enzyme’s active site, thereby preventing the dismutation of superoxide radicals . Additionally, the compound can induce oxidative stress by generating reactive oxygen species, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Sodium Diethyldithiocarbamate: The non-deuterated form, widely used in similar applications.
Zinc Diethyldithiocarbamate: Another dithiocarbamate compound used as a rubber accelerator and fungicide.
Copper Diethyldithiocarbamate: Used in agriculture as a fungicide and in analytical chemistry for metal ion detection.
Uniqueness: Sodium Diethyldithiocarbamate-d10 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Properties
CAS No. |
1261395-23-6 |
---|---|
Molecular Formula |
C5H10NNaS2 |
Molecular Weight |
181.313 |
IUPAC Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI Key |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Synonyms |
N,N-Diethyl-carbamodithioic Acid-d10 Sodium Salt; Diethyldithio-carbamic Acid-d10 Sodium Salt; Dithiocarb-d10; Dithiocarb-d10 sodium; Ditiocarb-d10 sodium; Imuthiol-d10; Kupral-d10; Soxinol ESL-d10; Thiocarb-d10; |
Origin of Product |
United States |
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